Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H8FNO2S |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI Key |
RTQZTVSJDAXVPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate typically involves the condensation of 3-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino-thiazole, thio-thiazole derivatives.
Scientific Research Applications
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Scientific Research Applications
This compound finds applications in various scientific fields:
- Biological Research It is used in studies evaluating antimicrobial or anticancer activities due to its structural properties that may influence biological processes. Research into similar thiazole derivatives indicates that these compounds often exhibit antimicrobial or anticancer activities, suggesting that this compound may have similar therapeutic potentials. 1,2,3-Triazoles, related heterocycles, also have a wide range of medicinal applications, including anti-HIV, anticancer, and antibacterial activities .
- Medicinal Chemistry The compound is significant in medicinal chemistry, particularly as a scaffold for drug development.
- Pharmaceuticals It has significant relevance in pharmaceuticals.
- Chemical Research It also has significant relevance in chemical research.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
- Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate
- Methyl 2-(3-bromophenyl)thiazole-4-carboxylate
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate
Comparison:
- Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity.
- Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate and Methyl 2-(3-bromophenyl)thiazole-4-carboxylate have similar structures but differ in their halogen substituents, affecting their chemical behavior and applications.
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate lacks a halogen substituent, resulting in different reactivity and potentially different biological activities.
Biological Activity
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits a range of biological activities that suggest its utility in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol. The presence of a thiazole ring and a fluorophenyl group enhances its electronic properties, making it an attractive candidate for various biological studies. The thiazole moiety is known for its ability to interact with biological targets, including enzymes and receptors, which can modulate their activity.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting potent cytotoxic effects .
Table 1: Anticancer Activity of Related Thiazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 0.57 | Induces apoptosis |
| Compound B | MCF-7 | 10 | Inhibits tubulin polymerization |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a variety of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity |
|---|---|---|
| Compound C | Staphylococcus aureus | Active |
| Compound D | Escherichia coli | Active |
| This compound | TBD | TBD |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors involved in crucial biological pathways. This interaction could lead to modulation of enzyme activity, thereby exerting anticancer and antimicrobial effects.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. For example, modifications in substituents on the thiazole ring significantly influence biological activity. Research has shown that electron-withdrawing groups enhance potency against certain cancer cell lines while maintaining selectivity towards non-cancerous cells .
Example Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells. One study reported that after 48 hours of treatment with a related compound, approximately 90% of breast cancer cells were killed, highlighting the potential for these compounds in targeted cancer therapies .
Q & A
Basic: What are the established synthetic routes for Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between 2-bromothiazole derivatives and 3-fluorophenylboronic acid. Key steps include:
- Reactants : 2-bromo-4-(methoxycarbonyl)thiazole and 3-fluorophenylboronic acid.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Potassium carbonate or sodium bicarbonate.
- Solvent : Toluene or ethanol under reflux (80–100°C).
- Work-up : Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Key parameters: space group, unit cell dimensions, and R-factors (e.g., R₁ < 0.05) .
- NMR : Confirm substituents via ¹H/¹³C NMR:
- Thiazole C-H protons at δ 7.8–8.2 ppm (¹H).
- Fluorophenyl aromatic signals split due to para-substitution (¹³C: ~160 ppm for C-F) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 252.0694) .
Advanced: How can conflicting biological activity data be resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) may arise from:
- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity.
- Isomerism : Check for regioisomers (e.g., 2- vs. 5-fluorophenyl substitution) via NOESY NMR .
- Assay variability : Standardize in vitro protocols (e.g., MIC testing against S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
Methodological Answer:
- Substituent modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH) to improve solubility and interaction with polar enzyme pockets .
- Hybrid analogs : Fuse with triazole or indole moieties (via Click chemistry) to enhance antimicrobial or anticancer activity .
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to E. coli enoyl-ACP reductase (PDB: 1C14). Key interactions:
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs) to prioritize synthetic targets .
Basic: What are the compound’s key physicochemical properties?
Methodological Answer:
- LogP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity.
- Solubility : Sparingly soluble in water; dissolve in DMSO (10 mM stock for bioassays).
- Stability : Store at –20°C under inert gas to prevent ester hydrolysis .
Advanced: How to address low yields in Suzuki-Miyaura coupling?
Methodological Answer:
- Catalyst optimization : Switch from Pd(PPh₃)₄ to PdCl₂(dtbpf) for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields (85% vs. 60%) .
- Purification : Use preparative TLC (silica GF254) to isolate minor byproducts (e.g., homocoupling derivatives) .
Advanced: What crystallographic challenges arise in structure determination?
Methodological Answer:
- Twinned crystals : Use SHELXD for initial phase solutions and refine with TWIN/BASF commands in SHELXL .
- Disorder : Model fluorophenyl ring disorder (occupancy refinement) with restraints on bond lengths/angles .
- Data collection : Collect high-resolution (<1.0 Å) synchrotron data to resolve light atoms (e.g., sulfur in thiazole) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Antimicrobial : Inhibits bacterial dihydrofolate reductase (IC₅₀ ~5 µM) .
- Anticancer : Induces apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ ~20 µM) .
- Anti-inflammatory : Suppresses COX-2 expression in RAW 264.7 macrophages (50% inhibition at 10 µM) .
Advanced: How to validate mechanistic hypotheses in biological studies?
Methodological Answer:
- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., DHFR in E. coli) and confirm resistance .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., COX-2) .
- Metabolomics : Track cellular metabolite changes (LC-MS) to identify disrupted pathways (e.g., folate biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
